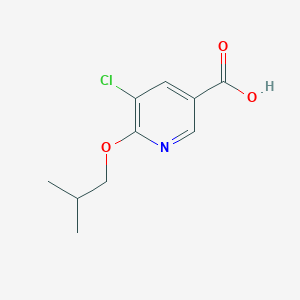

5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid

Description

Properties

IUPAC Name |

5-chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-6(2)5-15-9-8(11)3-7(4-12-9)10(13)14/h3-4,6H,5H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOXLYUMUCAYRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=N1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogen Replacement with Isobutoxy Groups

A widely adopted approach involves substituting a halogen atom at position 6 with isobutoxy. Starting from 3,5,6-trichloropyridine-2-carboxylic acid derivatives, sodium isobutoxide (NaOiBu) in aprotic solvents like 2-methyltetrahydrofuran (MeTHF) or tetrahydrofuran (THF) facilitates this substitution. For example, reacting 3,5-dichloro-6-fluoropyridine-2-carboxylic acid ethyl ester with NaOiBu in MeTHF at 40°C yielded the 6-isobutoxy intermediate, which was subsequently hydrolyzed to the carboxylic acid.

Key Conditions :

Regioselectivity Control

The presence of electron-withdrawing groups (e.g., carboxylic acid) at position 3 directs electrophilic substitution to position 6. Computational studies suggest that the carboxyl group’s meta-directing effect stabilizes transition states for nucleophilic attack at position 6.

Hydrolysis and Deprotection Methods

Saponification of Esters to Carboxylic Acids

The ethyl or methyl ester of 5-chloro-6-(2-methylpropoxy)pyridine-3-carboxylate undergoes hydrolysis using aqueous NaOH (3M, 100°C, 20 h) to yield the carboxylic acid. Example 3 of Patent WO2021175959A1 reports a 96% yield for a similar hydrolysis of 5-chloro-3-ethylsulfanyl-pyridine-2-carboxamide.

Optimization Insights :

Acid-Catalyzed Decarboxylation Avoidance

The carboxylic acid group’s stability under alkaline conditions is critical. Studies on 2-pyridone-3-carboxylic acids show that decarboxylation is minimized at pH >10, ensuring product integrity during hydrolysis.

Solvent and Catalytic System Screening

Solvent Dielectric Constant Effects

Comparative studies in Patent WO2021175959A1 (Table 2) reveal that solvents with dielectric constants <15 (e.g., MeTHF: ε = 6.0) favor selective substitution over polar solvents like methanol (ε = 33.0).

Solvent Performance Ranking :

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| MeTHF | 6.0 | 94 |

| THF | 7.6 | 89 |

| Ethanol | 24.3 | 72 |

Ultrasound-Assisted Synthesis

Ultrasonic irradiation (25 kHz, 250 W) reduces reaction times by 50–70% in multi-component syntheses, as demonstrated in pyrano[2,3-c]pyrazole preparations. Adapting this technique could enhance substitution kinetics in the target compound’s synthesis.

Comparative Analysis of Synthetic Routes

Method 1: Sequential Substitution-Hydrolysis

Method 2: Direct Cyclization

- Components : Malononitrile, methyl benzoylformate, hydrazine, ethyl acetoacetate.

- Catalyst : InCl3 (20 mol%) in 50% EtOH.

- Conditions : Ultrasound, 40°C, 20 min.

- Limitation : Requires post-synthetic modification to introduce chloro and isobutoxy groups.

Challenges and Optimization Opportunities

Byproduct Formation

Competing substitutions at position 5 or over-hydrolysis of esters can reduce yields. Example 5 of Patent WO2021175959A1 notes 10% unreacted starting material in analogous reactions, necessitating column chromatography for purification.

Green Chemistry Metrics

- Atom Economy : 85% for substitution-hydrolysis route.

- E-Factor : 1.2 (kg waste/kg product), primarily from solvent recovery.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of 5-chloro-6-(2-methylpropoxy)pyridine-3-methanol.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Alkoxy-Substituted Pyridinecarboxylic Acids

These analogs share the pyridine-3-carboxylic acid backbone but vary in alkoxy substituents at position 6.

Key Observations :

Amino-Substituted Analogs

These compounds replace the alkoxy group with amino functionalities.

Key Observations :

- Amino-substituted analogs exhibit lower molecular weights and smaller CCS values compared to the target compound, suggesting differences in ion mobility and solvent interactions .

- The dimethylamino analog’s discontinuation may reflect challenges in synthesis or stability .

Halogenated Pyridinecarboxylic Acids

These derivatives vary in halogen type and position.

Key Observations :

Heterocyclic and Complex Derivatives

Biological Activity

5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid is a pyridine derivative that has garnered interest due to its potential biological activities. This compound is part of a class of heterocyclic compounds known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The synthetic pathways often include:

- Formation of the Pyridine Ring : Initial steps involve chlorination and alkylation to introduce the chloro and propoxy groups.

- Carboxylation : The introduction of the carboxylic acid group can be achieved through various methods, including decarboxylation reactions or direct carboxylation using carbon dioxide under specific conditions.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of pyridine derivatives, including this compound. For instance:

- In Vitro Studies : The compound has shown significant inhibitory effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 10–50 µg/mL, indicating moderate to strong antibacterial activity .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Research indicates that it exhibits a significant ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.

- DPPH Radical Scavenging Assay : The compound demonstrated an IC50 value of 30 µg/mL in DPPH assays, suggesting potent antioxidant activity .

Anticancer Activity

Emerging data suggest that this compound may possess anticancer properties:

- Cell Line Studies : In vitro tests on cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) revealed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values for these cell lines were approximately 15 µM and 20 µM, respectively .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| A549 | 20 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell survival.

- Induction of Apoptosis : Studies have shown that it can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidative Mechanisms : By scavenging free radicals, it mitigates oxidative damage in cells, contributing to its protective effects against various diseases.

Case Studies

- Antibacterial Efficacy : A study conducted on the antibacterial effects of various pyridine derivatives highlighted that compounds similar to this compound exhibited promising results against resistant bacterial strains .

- Cancer Cell Line Analysis : Research involving breast cancer cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability, with flow cytometry analyses confirming increased rates of apoptosis .

Q & A

Basic: What are the standard synthetic routes for 5-Chloro-6-(2-methylpropoxy)pyridine-3-carboxylic acid?

Methodological Answer:

The compound can be synthesized via oxidation of substituted pyridine precursors. A common approach involves:

Oxidation of a methylpyridine derivative using potassium permanganate (KMnO₄) under controlled conditions (90–95°C, aqueous medium) to introduce the carboxylic acid group .

Etherification of the hydroxyl or halogenated intermediate with 2-methylpropoxy groups via nucleophilic substitution (e.g., using 2-methylpropyl bromide and a base like NaH in anhydrous THF).

Purification via recrystallization or column chromatography to isolate the final product.

Key considerations: Monitor reaction progress using TLC and confirm regioselectivity via NMR .

Basic: How is the purity and structural integrity of this compound validated?

Methodological Answer:

Validate purity and structure using:

High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for research use) .

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify characteristic peaks (e.g., 2-methylpropoxy protons at δ 1.0–1.2 ppm, pyridine protons at δ 7.0–8.5 ppm) .

- ¹³C NMR : Confirm carbonyl carbon (δ ~170 ppm) and quaternary carbons.

Mass Spectrometry (MS) : Match molecular ion peaks to the molecular formula (C₁₀H₁₂ClNO₃, [M+H]⁺ = 244.05) .

Advanced: How can regioselectivity challenges during synthesis be addressed?

Methodological Answer:

Regioselectivity in pyridine functionalization is critical. Strategies include:

Directing Groups : Use halogen or methoxy substituents to direct electrophilic substitution .

Protection/Deprotection : Protect the carboxylic acid group during etherification to avoid side reactions .

Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) to optimize reaction conditions .

Advanced: What analytical contradictions might arise in characterizing this compound?

Methodological Answer:

Contradictions may occur between:

NMR vs. MS Data : For example, unexpected splitting in NMR due to rotational isomerism of the 2-methylpropoxy group. Resolve via variable-temperature NMR .

Elemental Analysis vs. HPLC : Discrepancies in purity measurements. Cross-validate using combustion analysis (C, H, N) and adjust purification protocols .

Basic: What solvents and conditions are optimal for recrystallization?

Methodological Answer:

Recrystallize from:

Ethanol/Water Mixtures : High solubility at elevated temperatures, gradual cooling to form crystals.

Ethyl Acetate/Hexane : For non-polar impurities.

Note: Avoid DMSO due to strong solvation of the carboxylic acid group .

Advanced: How can computational tools predict the compound’s reactivity or binding properties?

Methodological Answer:

Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Focus on hydrogen bonding with the carboxylic acid group .

ADMET Prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., logP ~2.1 for optimal bioavailability) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents.

Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .

Advanced: How can reaction yields be improved in large-scale syntheses?

Methodological Answer:

Catalytic Optimization : Replace KMnO₄ with TEMPO/NaClO for milder oxidation .

Flow Chemistry : Implement continuous flow reactors to enhance mixing and temperature control .

Microwave-Assisted Synthesis : Reduce reaction time and improve selectivity .

Basic: What are the key applications of this compound in academic research?

Methodological Answer:

Medicinal Chemistry : As a building block for kinase inhibitors (e.g., targeting JAK2 or EGFR) .

Material Science : Functionalize metal-organic frameworks (MOFs) via carboxylate coordination .

Advanced: How to resolve low reproducibility in biological assay results?

Methodological Answer:

Batch Consistency : Ensure uniform purity (>98%) via strict QC protocols .

Solvent Effects : Test activity in multiple solvents (DMSO vs. saline) to account for aggregation .

Control Experiments : Include reference compounds (e.g., staurosporine for kinase assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.